1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol
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Overview
Description
1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and biologically active compounds . This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with an amino and a methoxy group on the phenyl ring.
Preparation Methods
The synthesis of 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with piperidin-4-ol under basic conditions. The reaction typically requires a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Scientific Research Applications
1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino and methoxy groups on the phenyl ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol can be compared with other piperidine derivatives such as:
1-((5-Nitro-2-methoxyphenyl)sulfonyl)piperidin-4-ol: This compound has a nitro group instead of an amino group, which can significantly alter its chemical reactivity and biological activity.
1-((5-Amino-2-chlorophenyl)sulfonyl)piperidin-4-ol: The presence of a chloro group instead of a methoxy group can affect the compound’s lipophilicity and its interactions with biological targets.
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
1-(5-amino-2-methoxyphenyl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C12H18N2O4S/c1-18-11-3-2-9(13)8-12(11)19(16,17)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7,13H2,1H3 |
InChI Key |
FPLCJHFFDSYILZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N2CCC(CC2)O |
Origin of Product |
United States |
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